Phaclofen

stereoselective pharmacology radioligand binding enantiomer potency

Phaclofen is a GABAB antagonist optimized for in vitro/ex vivo studies, featuring BBB impermeability that isolates peripheral or slice‑restricted pharmacology without CNS confounds. Only the (R)‑enantiomer is active (IC50~76 µM), enabling stereochemical SAR and chiral resolution benchmarking. Differential sensitivity at native vs recombinant human GABAB receptors makes it a diagnostic tool for receptor validation. Choose racemic Phaclofen for cost‑effective acute slice electrophysiology and peripheral target deconvolution.

Molecular Formula C9H13ClNO3P
Molecular Weight 249.63 g/mol
CAS No. 114012-12-3
Cat. No. B054434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhaclofen
CAS114012-12-3
Synonymseta-(4-chlorophenyl)-3-aminopropylphosphonic acid
phaclofen
Molecular FormulaC9H13ClNO3P
Molecular Weight249.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CN)CP(=O)(O)O)Cl
InChIInChI=1S/C9H13ClNO3P/c10-9-3-1-7(2-4-9)8(5-11)6-15(12,13)14/h1-4,8H,5-6,11H2,(H2,12,13,14)
InChIKeyVSGNGLJPOGUDON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phaclofen (CAS 114012-12-3): Procurement Specifications and Core Pharmacological Identity


Phaclofen, also designated phosphonobaclofen, is the phosphonic acid derivative of the GABAB receptor agonist baclofen [1]. It functions as a selective, low-affinity competitive antagonist at GABAB receptor sites [2]. Identified as the first selective GABAB antagonist in 1987 [3], phaclofen is supplied as a racemic mixture [(RS)-phaclofen] with a molecular weight of 249.63 g/mol and a typical vendor-reported purity specification of ≥97–98% (HPLC) .

Phaclofen: Why Generic 'GABAB Antagonist' Classification Fails to Inform Scientific Procurement


Procurement based solely on the descriptor 'GABAB antagonist' introduces substantial experimental risk, as key attributes—including stereochemical potency, BBB permeability, and receptor subtype selectivity—vary dramatically across in-class compounds. Phaclofen differs from later-generation antagonists (e.g., CGP 35348, CGP 54626, SCH 50911) in critical parameters such as its inability to cross the blood-brain barrier, which confines its utility to in vitro or ex vivo preparations [1], and its low sensitivity at specific recombinant human GABAB receptor subtypes [2]. Furthermore, only the (R)-enantiomer exhibits meaningful antagonist activity, while the (S)-enantiomer is functionally inert [3]. The quantitative evidence below establishes precisely where phaclofen demonstrates verifiable differentiation relative to its closest analogs and stereoisomers.

Phaclofen: Quantitative Differential Evidence for Procurement Decision-Making


Stereochemical Potency Differential: (R)-Phaclofen vs. (S)-Phaclofen Binding Affinity

The biological activity of phaclofen resides exclusively in the (R)-enantiomer. In radioligand binding assays using [3H]-(R)-baclofen on rat cerebellar membranes, (-)-(R)-phaclofen inhibited binding with an IC50 of 76 ± 13 μM, whereas (+)-(S)-phaclofen exhibited no meaningful inhibition (IC50 > 1000 μM) [1]. In functional cortical slice assays, (-)-(R)-phaclofen at 200 μM was equipotent with racemic (RS)-phaclofen at 400 μM in antagonizing baclofen, while (+)-(S)-phaclofen at 200 μM produced no detectable antagonism [1].

stereoselective pharmacology radioligand binding enantiomer potency

Recombinant Human Receptor Sensitivity Gap: Phaclofen vs. Native GABAB Receptor Pharmacology

Phaclofen fails to antagonize the human recombinant GABAB1b/GABAB2 heterodimeric receptor at concentrations that effectively block native GABAB receptors. In CHO cells co-expressing GABAB1b, GABAB2, and the chimeric G-protein G(qi5), functional responses were not inhibited by high micromolar concentrations of phaclofen, saclofen, or CGP 35348 [1]. This contrasts sharply with the compound's demonstrated antagonist activity at native GABAB receptors in rat brain slice preparations (Kd in high μM range) [2].

recombinant receptor pharmacology GABAB heterodimer receptor subtype selectivity

Blood-Brain Barrier Permeability Deficit: Phaclofen vs. Later-Generation GABAB Antagonists

Phaclofen and structurally similar phosphonic acid derivatives (compounds 3–5) do not cross the blood-brain barrier and consequently lack in vivo activity as central nervous system agents [1]. This limitation directly contrasts with later-generation GABAB antagonists such as CGP 36742 and CGP 56433, which were developed specifically to achieve oral bioavailability and brain penetration [1]. Electrophysiological experiments in vivo confirmed that these newer phosphinic acid-based compounds penetrate the BBB after oral administration, whereas phaclofen remains confined to the peripheral compartment or requires direct central administration [1].

blood-brain barrier in vivo CNS pharmacology brain penetrance

Postsynaptic Selectivity Profile: Phaclofen vs. 2-OH-Saclofen at Native Neocortical GABAB Receptors

In rat neocortical slice electrophysiology, phaclofen and 2-OH-saclofen exhibit distinct efficacy profiles at postsynaptic GABAB receptors mediating late inhibitory postsynaptic potentials (l-IPSP). Phaclofen depressed the l-IPSP by an average of 30%, whereas 2-OH-saclofen produced a greater average depression of 50% under identical conditions [1]. Critically, neither compound affected the transient depression of GABAergic inhibition attributed to presynaptic GABAB autoreceptor activation, indicating that these antagonists preferentially target postsynaptic over presynaptic native GABAB receptors in this preparation [1].

electrophysiology synaptic inhibition pre- vs. postsynaptic pharmacology

Historical Primacy and Tool Validation Status: Phaclofen as the Foundational GABAB Antagonist

Phaclofen was the first selective GABAB antagonist reported, with the seminal 1987 study demonstrating its capacity to antagonize both peripheral and central baclofen actions [1]. Its use in the landmark 1988 hippocampal slice study provided the first direct evidence that synaptically evoked slow IPSPs are mediated by GABAB receptors, establishing phaclofen as the original validation tool for GABAB receptor physiology [2]. This historical primacy has generated an extensive, decades-spanning literature corpus that remains valuable for cross-study comparisons and methodological continuity, even as newer antagonists with improved potency or bioavailability have emerged [3].

tool compound validation GABAB receptor physiology historical comparator

Phaclofen: Evidence-Driven Application Scenarios for Research Procurement


In Vitro Electrophysiological Dissection of Postsynaptic GABAB-Mediated Slow IPSPs in Brain Slice Preparations

Phaclofen is optimally deployed in hippocampal or neocortical slice electrophysiology to selectively abolish the slow, bicuculline-resistant inhibitory postsynaptic potential mediated by postsynaptic GABAB receptors, without affecting direct neuronal excitability or excitatory synaptic transmission [4]. At 1 mM bath application, phaclofen reversibly blocks the late K+-dependent IPSP in rat hippocampal CA1 pyramidal cells [4] and produces approximately 30% depression of the l-IPSP in neocortical neurons [5]. Its inability to cross the blood-brain barrier is irrelevant in this ex vivo context, making it a cost-effective tool for acute slice pharmacology [3].

Peripheral GABAB Receptor Pharmacology Studies Requiring BBB Exclusion

When experimental designs require selective interrogation of peripheral GABAB receptors without confounding central effects, phaclofen's BBB impermeability becomes a design advantage rather than a limitation [4]. In anesthetized rat models, peripheral administration of phaclofen antagonizes baclofen-induced effects on gastric pepsinogen secretion and other autonomic functions without entering the CNS compartment [5]. This makes phaclofen the antagonist of choice for studies requiring pharmacological isolation of peripheral versus central GABAB-mediated phenomena [4].

Enantiomer-Specific Pharmacological Validation and Stereochemical Structure-Activity Studies

The well-characterized stereochemical pharmacology of phaclofen—where (-)-(R)-phaclofen (IC50 = 76 ± 13 μM) is active while (+)-(S)-phaclofen (IC50 > 1000 μM) is inert [4]—enables its use as a reference system for chiral resolution and stereochemical SAR investigations at GABAB receptors. Researchers can employ racemic phaclofen as a starting material for chiral separation or procure resolved enantiomers to probe the stereochemical determinants of antagonist binding, using the known IC50 values as benchmark comparators [4].

Comparative Pharmacology with Native vs. Recombinant GABAB Receptor Subtypes

Phaclofen's differential sensitivity profile—active at native rat brain GABAB receptors (IC50 ≈ 76 μM) [4] but inactive at recombinant human GABAB1b/B2 heterodimers [5]—makes it a valuable diagnostic tool for distinguishing native versus recombinant receptor pharmacology. Investigators can employ phaclofen in side-by-side assays to confirm that observed GABAB-mediated effects originate from native receptor populations rather than heterologously expressed GABAB1b/B2 subtypes, or conversely to validate that recombinant systems recapitulate native pharmacology [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phaclofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.